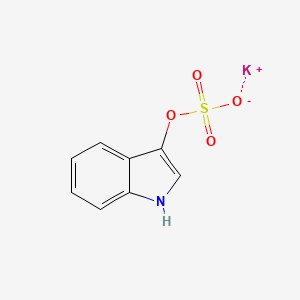

potassium 1H-indol-3-yl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;1H-indol-3-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWATNFDJIBBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

487-94-5 (Parent) | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70181012 | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Indoxyl sulfate potassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2642-37-7 | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium indol-3-yl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM INDOXYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567HMW942W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Indoxyl Sulfate by the Gut Microbiota

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Indoxyl sulfate is a gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to its progression and associated cardiovascular complications.[1][2] Its biosynthesis is a multi-step process involving both the gut microbiota and host metabolism. This guide provides an in-depth technical overview of the core biosynthetic pathway, presents quantitative data, details key experimental protocols for its study, and visualizes the involved pathways and workflows. Understanding this pathway is critical for developing therapeutic strategies aimed at reducing the production of this toxin.[3][4]

The Biosynthetic Pathway of Indoxyl Sulfate

The formation of indoxyl sulfate is a sequential, two-stage process that begins in the gut lumen and concludes in the host's liver.

Step 1: Microbial Conversion of Tryptophan to Indole

The initial and rate-limiting step occurs within the large intestine. Dietary tryptophan, an essential amino acid, is metabolized by various species of gut bacteria into indole, pyruvate, and ammonia.[5][6] This reaction is catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme tryptophanase, which is encoded by the tnaA gene.[6][7]

The overall reaction is: L-Tryptophan + H₂O → Indole + Pyruvate + NH₃ [6]

Numerous Gram-positive and Gram-negative bacteria possess the tnaA gene and are capable of producing indole.[8] The expression of the tryptophanase operon (tna) is tightly regulated, primarily induced by the presence of tryptophan and subject to catabolite repression by preferred carbon sources like glucose.[7][9]

Step 2: Host Hepatic Metabolism of Indole to Indoxyl Sulfate

Following its production in the gut, indole is absorbed across the intestinal epithelium into the portal circulation, from where it travels to the liver.[10] In the hepatocytes, a two-step enzymatic conversion takes place:

-

Hydroxylation: Indole is first hydroxylated to form indoxyl (3-hydroxyindole). This oxidation reaction is catalyzed by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2E1 and to a lesser extent, CYP2A6.[11][12]

-

Sulfation: The newly formed indoxyl is then rapidly conjugated with a sulfate group to produce indoxyl sulfate.[13] This sulfation is catalyzed by the cytosolic enzyme sulfotransferase 1A1 (SULT1A1), which uses 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate donor.[12][13]

Once synthesized, indoxyl sulfate is released into the bloodstream, where it binds extensively to albumin, and is eventually excreted by the kidneys via tubular secretion.[10][14]

Visualizing the Pathway and Workflows

Biosynthesis and Transport Pathway

The following diagram illustrates the complete pathway from dietary tryptophan to renal excretion of indoxyl sulfate.

Regulation of the Tryptophanase (tna) Operon

The production of indole by bacteria is a regulated process, as shown below.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of indoxyl sulfate.

Table 1: Major Tryptophanase-Producing Gut Bacteria

| Phylum | Genus / Species | Reference(s) |

|---|---|---|

| Proteobacteria | Escherichia coli, Proteus vulgaris | [5][8] |

| Bacteroidetes | Bacteroides spp. (e.g., B. fragilis) | [5][15][16] |

| Firmicutes | Clostridium spp. (e.g., C. bartlettii) | [5][15][17] |

| Actinobacteria | Bifidobacterium longum | [15] |

| Fusobacteria | Fusobacterium spp. |[6] |

Table 2: Kinetic Parameters of Key Host Enzymes

| Enzyme | Substrate | Species | Apparent Km (µM) | Reference(s) |

|---|---|---|---|---|

| SULT1A1 | Indoxyl | Human | 6.8 ± 0.9 | [13] |

| SULT1A1 | Indoxyl | Rat | 3.2 ± 0.6 |[13] |

Table 3: Representative Concentrations of Indole and Indoxyl Sulfate

| Analyte | Matrix | Condition | Concentration Range | Reference(s) |

|---|---|---|---|---|

| Indole | Feces (Human) | Healthy | ~862 µM | [18] |

| Indoxyl Sulfate | Serum (Human) | Healthy | 1.8 ± 0.6 µM (0.38 ± 0.13 mg/L) | [19] |

| Indoxyl Sulfate | Serum (Human) | Chronic Renal Failure | 134 µM (29 mg/L) | [19] |

| Indoxyl Sulfate | Serum (Human) | Hemodialysis (Pre-dialysis)| 29,888 ± 5490 ng/mL (~140 µM) |[20] |

Key Experimental Protocols

Tryptophanase Activity Assay (Colorimetric)

This assay quantifies enzyme activity by measuring the production of indole from tryptophan.[7]

Methodology:

-

Preparation of Cell Lysate:

-

Grow bacterial cultures under desired conditions (e.g., with/without tryptophan).

-

Harvest cells via centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellet with 100 mM potassium phosphate buffer (pH 8.3).

-

Resuspend the pellet in the same buffer and lyse the cells (e.g., sonication on ice).

-

Centrifuge the lysate to remove cell debris and collect the supernatant (crude enzyme extract).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing potassium phosphate buffer, pyridoxal-5-phosphate (PLP), and L-tryptophan.

-

Initiate the reaction by adding the cell lysate.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Indole Detection:

-

Stop the reaction by adding 1 M HCl or Trichloroacetic acid (TCA).

-

Add Kovac's reagent (p-dimethylaminobenzaldehyde in amyl alcohol and HCl).[7]

-

Vortex and allow phase separation. A cherry-red color will develop in the upper organic layer in the presence of indole.

-

Measure the absorbance of the organic layer at 540 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of indole.

-

Calculate the specific activity (e.g., in µmol of indole produced per minute per mg of total protein).

-

Quantification of Indoxyl Sulfate by UPLC-MS/MS

This protocol describes a robust method for quantifying total indoxyl sulfate in serum or plasma.[21]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw serum samples at room temperature.

-

To a 50 µL aliquot of serum, add 500 µL of a precipitating reagent (acetonitrile) containing isotopically labeled internal standards (e.g., indoxyl sulfate-d4).[21]

-

Vortex for 30 seconds to mix thoroughly.

-

Centrifuge at high speed (e.g., 13,400 x g) for 15 minutes to pellet precipitated proteins.

-

-

Dilution and Analysis:

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant 10-fold with ultrapure water.

-

Transfer the final diluted sample to an autosampler vial.

-

Inject 5 µL into the UPLC-MS/MS system.

-

-

UPLC-MS/MS Conditions:

-

Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. Monitor the analyte using Selected Reaction Monitoring (SRM).

-

Indoxyl Sulfate Transition: m/z 212.0 → 80.0 / 132.0[22]

-

Internal Standard (IS-d4) Transition: m/z 216.0 → 80.0 / 136.0 (adjust based on specific IS)

-

-

-

Quantification:

-

Generate a calibration curve by spiking a surrogate matrix (e.g., 4% BSA) with known concentrations of indoxyl sulfate.

-

Calculate the concentration in unknown samples based on the ratio of the analyte peak area to the internal standard peak area.

-

Therapeutic Implications and Future Directions

The central role of the gut microbiota in producing the precursor to indoxyl sulfate presents a promising target for therapeutic intervention in CKD.[3] Strategies to lower systemic indoxyl sulfate levels include:

-

Dietary Protein Restriction: Limiting the intake of tryptophan can reduce the substrate available for indole production.[4]

-

Oral Adsorbents: Compounds like AST-120 (Kremezin), an oral charcoal adsorbent, can bind indole in the gut, preventing its absorption and subsequent conversion to indoxyl sulfate.[2][10]

-

Modulation of Gut Microbiota: The use of probiotics or prebiotics to shift the microbial composition away from tryptophanase-producing species is an area of active research.

-

Tryptophanase Inhibition: The development of small molecule inhibitors that specifically target bacterial tryptophanase could offer a highly targeted approach to block indole production without broad-spectrum antibiotic effects.[6]

Future research should focus on identifying potent and specific inhibitors of tryptophanase and further elucidating the complex interactions between diet, the microbiome, and host metabolism in the context of uremic toxin production.

References

- 1. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the gut microbial metabolic pathway with small molecules decreases uremic toxin production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the tryptophanase operon of Proteus vulgaris. Cloning, nucleotide sequence, amino acid homology, and in vitro synthesis of the leader peptide and regulatory analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Sulfation of indoxyl by human and rat aryl (phenol) sulfotransferases to form indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Metabolite of the month - Indoxyl sulfate - biocrates life science ag [biocrates.com]

- 16. researchgate.net [researchgate.net]

- 17. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of indoxyl sulfate in plasma of patients with renal failure by use of ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research.rug.nl [research.rug.nl]

Early Investigations into Indoxyl Sulfate Toxicity: A Technical Guide

An in-depth exploration of the foundational research on indoxyl sulfate, a key uremic toxin, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the early studies that first characterized its toxic effects on renal function. This document focuses on pivotal preclinical research conducted before the year 2000, detailing the experimental models, quantitative outcomes, and the nascent understanding of the mechanisms of toxicity that have formed the basis for decades of subsequent investigation.

Introduction: The Protein Metabolite Hypothesis

In the early 1990s, a growing body of research began to focus on identifying specific compounds responsible for the systemic toxicity observed in uremia. Among these, indoxyl sulfate, a metabolite of dietary tryptophan, emerged as a significant candidate. Early investigators proposed the "protein metabolite hypothesis," which posited that endogenous metabolites of proteins, such as indoxyl sulfate, play a crucial role in the progression of chronic renal failure.[1][2] According to this hypothesis, a decline in glomerular filtration rate leads to an accumulation of these metabolites, which in turn exert toxic effects on the remaining nephrons, creating a vicious cycle of renal function decline.[1] This guide revisits the key early experimental evidence that supported this hypothesis.

Key In Vivo Studies on Indoxyl Sulfate-Mediated Renal Toxicity

The foundational research into indoxyl sulfate's role in the progression of chronic renal failure was largely conducted using a rat model of uremia. The most common model was the 5/6 subtotally nephrectomized rat, which mimics the progressive nature of chronic kidney disease.

Experimental Protocols

The following protocols are reconstructed based on methodologies described in key publications from the pre-2000 era.[1][3][4][5]

2.1.1 Animal Model: 5/6 Subtotal Nephrectomy in Rats

The 5/6 subtotal nephrectomy is a surgical procedure designed to create a model of chronic renal insufficiency. The protocol generally involved two stages:

-

First Stage: Under anesthesia, the upper and lower poles of the left kidney were excised. Hemostasis was achieved by applying pressure with hemostatic gauze.

-

Second Stage: Approximately one week after the first surgery, a right uninephrectomy (complete removal of the right kidney) was performed.

This procedure results in a significant reduction in renal mass, leading to compensatory hyperfiltration in the remaining nephrons, followed by a progressive decline in renal function, mirroring aspects of human chronic kidney disease.

2.1.2 Administration of Indoxyl Sulfate and its Precursor, Indole

To investigate the direct effects of indoxyl sulfate, researchers administered either indoxyl sulfate itself or its metabolic precursor, indole, to the uremic rat models.

-

Route of Administration: Oral administration was the typical route, with the compounds being mixed into the rats' feed or administered via gavage.

-

Dosage: While specific dosages varied between studies, a common approach was to administer indole at a concentration of 200 mg/kg of diet.

-

Duration: Experiments were typically conducted over several weeks, with renal function and histology assessed at the end of the study period.

2.1.3 Biochemical and Histological Analyses

-

Renal Function Assessment:

-

Serum Analytes: Blood samples were collected to measure serum levels of creatinine and blood urea nitrogen (BUN) as indicators of renal filtration function.

-

Clearance Studies: Creatinine clearance, inulin clearance, and p-aminohippuric acid (PAH) clearance were measured to assess glomerular filtration rate (GFR) and renal plasma flow, respectively.

-

Indoxyl Sulfate Measurement: Serum and urine concentrations of indoxyl sulfate were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

-

Histological Evaluation:

-

Staining: Kidney tissues were fixed, embedded in paraffin, and sectioned. The sections were then stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.

-

Glomerular Sclerosis Index: The degree of glomerular sclerosis was assessed semi-quantitatively. Typically, 50 to 100 glomeruli per kidney were examined and scored on a scale of 0 to 4, where:

-

Grade 0: Normal glomerulus.

-

Grade 1: Sclerosis in up to 25% of the glomerulus.

-

Grade 2: Sclerosis in 25-50% of the glomerulus.

-

Grade 3: Sclerosis in 50-75% of the glomerulus.

-

Grade 4: Global sclerosis (>75% of the glomerulus). The glomerular sclerosis index was then calculated as the average of these scores.[6]

-

-

Summary of Quantitative Data

The following tables summarize the key quantitative findings from these early in vivo studies, demonstrating the impact of indole and indoxyl sulfate administration on renal function and structure in uremic rats.

| Parameter | Control Uremic Rats | Indole-Administered Uremic Rats | Effect of Indole | Reference |

| Serum Creatinine | Lower | Higher | Increased | [3] |

| Blood Urea Nitrogen (BUN) | Lower | Higher | Increased | [3] |

| Creatinine Clearance | Higher | Lower | Decreased | [3] |

| Inulin Clearance | Higher | Lower | Decreased | [3] |

| p-Aminohippuric Acid (PAH) Clearance | Higher | Lower | Decreased | [3] |

| Glomerular Sclerosis Index | Lower | Higher | Increased | [3] |

Table 1: Effects of Indole Administration on Renal Function and Histology in Uremic Rats

| Parameter | Control Uremic Rats | Indoxyl Sulfate-Administered Uremic Rats | Effect of Indoxyl Sulfate | Reference |

| Serum Creatinine | Lower | Higher | Increased | [5] |

| Blood Urea Nitrogen (BUN) | Lower | Higher | Increased | [5] |

| Creatinine Clearance | Higher | Lower | Decreased | [5] |

| Inulin Clearance | Higher | Lower | Decreased | [5] |

| p-Aminohippuric Acid (PAH) Clearance | Higher | Lower | Decreased | [5] |

| Glomerular Sclerosis Index | Lower | Higher | Increased | [5] |

Table 2: Effects of Indoxyl Sulfate Administration on Renal Function and Histology in Uremic Rats

Early Insights into Mechanisms of Toxicity

While the detailed molecular signaling pathways of indoxyl sulfate toxicity were not fully elucidated in the pre-2000 era, early studies provided important clues into the potential mechanisms.

The Role of Pro-Fibrotic Factors

A key study by Miyazaki et al. (1997) demonstrated that the administration of indoxyl sulfate to uremic rats led to a significant increase in the renal expression of several pro-fibrotic genes.[7]

-

Transforming Growth Factor-β1 (TGF-β1): A potent cytokine known to stimulate fibrosis and extracellular matrix deposition.

-

Tissue Inhibitor of Metalloproteinases-1 (TIMP-1): An inhibitor of enzymes that degrade the extracellular matrix, leading to its accumulation.

-

Pro-α1(I) Collagen: A precursor to type I collagen, a major component of fibrotic tissue.

These findings suggested that indoxyl sulfate contributes to the progression of renal disease by promoting renal fibrosis. The overload of indoxyl sulfate on the remnant nephrons was proposed to increase the bioactivity of TGF-β1, which in turn enhances the expression of TIMP-1 and collagen, leading to glomerulosclerosis and tubulointerstitial fibrosis.[7]

Visualizations of Early Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows from these early studies.

The Protein Metabolite Hypothesis

Experimental Workflow for In Vivo Studies

Proposed Mechanism of Indoxyl Sulfate-Induced Renal Fibrosis (Pre-2000)

Conclusion

The early studies on indoxyl sulfate toxicity, conducted primarily in the 1990s, were instrumental in establishing this uremic toxin as a key player in the progression of chronic renal failure. Through the use of the 5/6 nephrectomized rat model, researchers demonstrated that indoxyl sulfate, and its precursor indole, exacerbated the decline in renal function and promoted glomerular sclerosis. These foundational investigations also provided the first insights into the pro-fibrotic mechanisms of indoxyl sulfate's action, identifying its role in upregulating TGF-β1, TIMP-1, and collagen. The "protein metabolite hypothesis" that emerged from this work laid the groundwork for decades of research into the complex pathophysiology of uremic toxicity and continues to inform the development of therapeutic strategies for patients with chronic kidney disease.

References

- 1. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 2. Organic acids and the uremic syndrome: protein metabolite hypothesis in the progression of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progression of glomerular sclerosis in experimental uremic rats by administration of indole, a precursor of indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Indoxyl sulfate, a circulating uremic toxin, stimulates the progression of glomerular sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indoxyl sulfate increases the gene expressions of TGF-beta 1, TIMP-1 and pro-alpha 1(I) collagen in uremic rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Potassium 1H-indol-3-yl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium 1H-indol-3-yl sulfate, a key endogenous metabolite and uremic toxin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound, also known as indoxyl sulfate potassium salt, is a salt of the sulfuric acid ester of indoxyl. It is an endogenous metabolite derived from the bacterial breakdown of dietary tryptophan in the intestine.[1] The resulting indole is absorbed and metabolized in the liver to indoxyl, which is then sulfonated to form indoxyl sulfate.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | Indoxyl sulfate potassium salt, Potassium 3-indoxyl sulfate, Urinary indican | [2][3] |

| CAS Number | 2642-37-7 | [2] |

| Molecular Formula | C₈H₆KNO₄S | [2] |

| Molecular Weight | 251.30 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 165 °C (decomposes) | [2][3] |

| Solubility | Water: Soluble. DMSO: 100 mg/mL (397.93 mM; requires sonication). H₂O: 50 mg/mL (198.97 mM; requires sonication, warming, and heating to 60°C). PBS (pH 7.2): 10 mg/mL. DMF: 30 mg/mL. | [3][4][5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

| UV/Vis (λmax) | 221, 281 nm | [5] |

Synthesis and Purification

While the biosynthesis of indoxyl sulfate from tryptophan is well-understood, this guide focuses on the chemical synthesis for research purposes. A general synthetic approach involves the sulfonation of indoxyl, followed by neutralization with a potassium salt.

-

Sulfonation of Indoxyl: Reaction of indoxyl with a sulfonating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, in an appropriate aprotic solvent.

-

Neutralization: Treatment of the resulting indoxyl sulfuric acid with a potassium base, such as potassium hydroxide or potassium carbonate, to form the potassium salt.

-

Purification: The crude product would then be purified, likely through recrystallization from a suitable solvent system to obtain the desired purity.

Analytical Methodologies

Accurate quantification of this compound is crucial for clinical and research applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for the analysis of indoxyl sulfate typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is often performed using UV or fluorescence detectors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of indoxyl sulfate in complex biological matrices such as plasma and urine.

Table 2: Representative LC-MS/MS Method Parameters for Indoxyl Sulfate Quantification

| Parameter | Description |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Transitions | Precursor ion (m/z) → Product ion (m/z) |

Below is a generalized workflow for the LC-MS/MS analysis of indoxyl sulfate.

Spectral Data

Spectroscopic data is essential for the structural confirmation and identification of this compound.

-

FT-IR: The Fourier-Transform Infrared spectrum would exhibit characteristic absorption bands for the N-H and C-H stretching of the indole ring, as well as the S=O and S-O stretching vibrations of the sulfate group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the indoxyl sulfate anion.

Biological Role and Signaling Pathways

This compound is a well-established uremic toxin that accumulates in patients with chronic kidney disease (CKD). It has been implicated in the progression of CKD and the development of cardiovascular complications.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Indoxyl sulfate is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR). The activation of AHR by indoxyl sulfate is a key mechanism underlying its toxic effects.

Other Signaling Pathways

Besides the AHR pathway, indoxyl sulfate has been shown to activate other signaling cascades, contributing to its pleiotropic effects:

-

Reactive Oxygen Species (ROS) / Mitogen-Activated Protein Kinase (MAPK) Pathway

-

Nuclear Factor-kappa B (NF-κB) Pathway

-

Akt/β-Catenin/c-Myc Pathway

-

Notch Signaling Pathway

Experimental Protocols

Aryl Hydrocarbon Receptor (AHR) Activation Assay

A common method to assess the activation of the AHR by compounds like indoxyl sulfate is the luciferase reporter gene assay. This assay utilizes a cell line that has been engineered to express the luciferase gene under the control of a promoter containing Dioxin Response Elements (DREs).

Below is a generalized workflow for a luciferase reporter assay.

Commercially available kits provide detailed protocols and reagents for performing these assays.

Conclusion

This technical guide has summarized the key physicochemical properties, analytical methodologies, and biological roles of this compound. The provided data and workflows are intended to support researchers in their studies of this important uremic toxin and its implications in health and disease. Further research into standardized synthesis and purification protocols would be beneficial to the scientific community.

References

A Comprehensive Technical Guide to Potassium 1H-indol-3-yl Sulfate (CAS Number: 2642-37-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 1H-indol-3-yl sulfate, also known as indoxyl sulfate, is a pivotal endogenous metabolite derived from the bacterial breakdown of dietary tryptophan in the intestine. While playing a role in normal metabolic processes, it is primarily recognized as a key uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing significantly to the progression of renal failure and associated cardiovascular complications. This technical guide provides an in-depth overview of the chemical properties, biochemical significance, and pathological roles of this compound. It includes detailed experimental protocols for its study and quantification, alongside a comprehensive summary of its impact on critical cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2642-37-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆KNO₄S | [1][2][3][4][5] |

| Molecular Weight | 251.30 g/mol | [1][2][6] |

| IUPAC Name | This compound | [3][4][6] |

| Synonyms | 3-Indoxyl sulfate potassium salt, Indol-3-yl potassium sulfate, Potassium 3-indoxyl sulfate | [2][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 165 °C (decomposes) | [2][3] |

| Solubility | Soluble in DMSO and water (with sonication and warming) | [7][8] |

| Storage | Store at -20°C in a freezer under an inert atmosphere.[3] |

Biochemical and Pathophysiological Significance

Biosynthesis and Metabolism

This compound originates from the metabolism of dietary tryptophan.

Caption: Biosynthesis and excretion pathway of Indoxyl Sulfate.

Dietary tryptophan is metabolized by the tryptophanase enzyme of intestinal bacteria to produce indole.[9][10] Indole is then absorbed into the bloodstream and transported to the liver, where it undergoes sulfation to form indoxyl sulfate.[9][10] In healthy individuals, indoxyl sulfate is efficiently cleared by the kidneys and excreted in the urine.[9]

Role as a Uremic Toxin in Chronic Kidney Disease (CKD)

In patients with CKD, impaired renal function leads to the accumulation of indoxyl sulfate in the serum, where it acts as a potent uremic toxin.[9] Elevated levels of indoxyl sulfate are associated with the progression of CKD, cardiovascular disease, and increased mortality in these patients.[9][11] It exerts its toxic effects through the induction of oxidative stress, inflammation, and fibrosis in various cell types, including renal tubular cells, endothelial cells, and vascular smooth muscle cells.[9][10][12]

Cellular Signaling Pathways

Indoxyl sulfate has been shown to activate several key signaling pathways, contributing to its pathological effects.

Aryl Hydrocarbon Receptor (AhR) Signaling

Indoxyl sulfate is a potent endogenous agonist for the human Aryl Hydrocarbon Receptor (AhR).[1][13][14][15][16][17]

Caption: Indoxyl Sulfate-mediated Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Upon binding to indoxyl sulfate, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[18] This leads to the transcription of genes involved in inflammation and xenobiotic metabolism, such as CYP1A1, CYP1B1, and Monocyte Chemoattractant Protein-1 (MCP-1).[13][14]

NF-κB Signaling Pathway

Indoxyl sulfate can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Caption: Activation of the NF-κB signaling pathway by Indoxyl Sulfate.

Indoxyl sulfate induces the production of reactive oxygen species (ROS), which in turn activates the IκB kinase (IKK) complex.[4][19] IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][19]

TGF-β/Smad Signaling Pathway

Indoxyl sulfate is also implicated in the activation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is central to fibrosis.

Caption: Indoxyl Sulfate-mediated activation of the TGF-β/Smad pathway.

Indoxyl sulfate stimulates the expression of TGF-β1.[20] TGF-β1 binds to its receptor complex, leading to the phosphorylation of Smad2 and Smad3.[21][22][23] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of genes involved in fibrosis, such as collagen and alpha-smooth muscle actin (α-SMA).[20][21][22][23]

Experimental Protocols

Quantification of Indoxyl Sulfate in Plasma

Several methods are available for the accurate quantification of indoxyl sulfate in biological matrices.

| Method | Principle | Linear Range | Reference |

| Spectrofluorimetry with Salting-Out Assisted Liquid-Liquid Extraction | Deproteinization with acetonitrile, followed by phase separation with sodium chloride and spectrofluorimetric determination. | 2.5 - 40 µg/mL | [24] |

| Ion-Pairing Reversed-Phase Liquid Chromatography | Separation using an ion-pairing agent on a reversed-phase column with UV detection. | 50 to 25,000 pmol (injected) | [25] |

| HPLC with Fluorescence Detection | Isocratic elution on a C18 column with fluorescence detection. | 2.5 - 50 µM | [20] |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for high sensitivity and specificity. | 0.1 - 100 µg/mL | [19] |

Detailed Protocol: HPLC with Fluorescence Detection [20]

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of internal standard (methyl paraben).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: OSD-2 C18 Spherisorb column.

-

Mobile Phase: Sodium acetate buffer (pH 4.5) and acetonitrile (10:90, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at 280 nm, Emission at 340 nm.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of indoxyl sulfate in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

In Vitro Assessment of Indoxyl Sulfate Toxicity

Protocol: Induction of Oxidative Stress in Macrophages [26]

-

Cell Culture:

-

Culture J774A.1 macrophage cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.

-

-

Treatment:

-

Plate cells in 96-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound (e.g., 62.5 to 1000 µM) for 1 hour.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Load the cells with 10 µM 2',7'-dichlorofluorescein-diacetate (H2DCF-DA) for 30 minutes.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

-

An increase in fluorescence indicates an increase in intracellular ROS production.

-

In Vivo Model of Chronic Kidney Disease

Protocol: Adenine-Induced CKD in Mice [1][2][25][27]

-

Animals:

-

Induction of CKD:

-

Monitoring:

-

Monitor body weight and general health of the animals regularly.

-

Collect blood samples at specified time points to measure serum creatinine and blood urea nitrogen (BUN) levels to assess renal function.

-

At the end of the study, euthanize the animals and collect kidney tissues for histological analysis (e.g., H&E and Masson's trichrome staining) to assess renal injury and fibrosis.

-

Caption: Experimental workflow for the adenine-induced Chronic Kidney Disease (CKD) mouse model.

Spectral Data

Access to spectral data is crucial for the identification and characterization of this compound.

-

¹H NMR and ¹³C NMR: Representative ¹H and ¹³C NMR spectra can be found in various chemical supplier databases and are crucial for structural confirmation.[28][29]

-

FTIR: The Fourier-transform infrared spectrum provides information about the functional groups present in the molecule.[30][31]

-

Mass Spectrometry: Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.[32]

Conclusion

This compound is a multifaceted molecule with significant implications for human health, particularly in the context of chronic kidney disease. Its role as a uremic toxin and its ability to activate detrimental signaling pathways underscore its importance as a therapeutic target. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of its properties, biological activities, and the experimental methodologies required for its investigation. A deeper understanding of the mechanisms underlying its toxicity will be instrumental in developing novel strategies to mitigate its harmful effects and improve outcomes for patients with CKD.

References

- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways | Semantic Scholar [semanticscholar.org]

- 5. 1H-INDOL-3-YL POTASSIUM SULFATE | CAS 2642-37-7 [matrix-fine-chemicals.com]

- 6. ahajournals.org [ahajournals.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. The uremic toxin 3-indoxyl sulfate is a potent endogenous agonist for the human aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of aryl hydrocarbon receptor mediates indoxyl sulfate-induced monocyte chemoattractant protein-1 expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. This compound | AhR | TargetMol [targetmol.com]

- 17. targetmol.cn [targetmol.cn]

- 18. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Indoxyl sulfate enhances p53-TGF-β1-Smad3 pathway in proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. bosterbio.com [bosterbio.com]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. The Uremic Toxin Indoxyl Sulphate Enhances Macrophage Response to LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. amt.copernicus.org [amt.copernicus.org]

- 29. spectrabase.com [spectrabase.com]

- 30. researchgate.net [researchgate.net]

- 31. spectrabase.com [spectrabase.com]

- 32. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

Spectral Characterization of Potassium 1H-indol-3-yl sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of potassium 1H-indol-3-yl sulfate, a significant uremic toxin also known as indoxyl sulfate potassium salt. This document details the key analytical techniques used to identify and quantify this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. It also outlines a key signaling pathway associated with its biological activity and provides detailed experimental protocols for its analysis in biological matrices.

Spectroscopic Data

The following tables summarize the key spectral data for the characterization of this compound.

Mass Spectrometry (MS) Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for the sensitive and specific quantification of this compound in complex biological samples.[1][2]

| Parameter | Value | Reference(s) |

| Parent Ion (m/z) | 212.0 | [3] |

| Product Ions (m/z) | 80.1, 132.0 | [3][4] |

| Internal Standard | 3-Indoxyl sulfate-d4 potassium salt | [3] |

| IS Parent Ion (m/z) | 216.0 | [3][4] |

| IS Product Ion (m/z) | 80.1 | [3][4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

High-performance liquid chromatography with UV detection (HPLC-UV) is a common method for the determination of this compound.[5]

| Parameter | Value | Reference(s) |

| UV Absorbance Maximum (λmax) | 280 nm | [5] |

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for reproducible and accurate results.

LC-MS/MS Method for Quantification in Plasma

This protocol is adapted from established methods for the analysis of indoxyl sulfate in biological fluids.[1][2]

Sample Preparation:

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., 3-indoxyl sulfate-d4 potassium salt).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Indoxyl sulfate: 212.0 -> 80.1

-

Indoxyl sulfate-d4: 216.0 -> 80.1

-

HPLC-UV Method for Quantification in Serum

This protocol provides a robust method for determining indoxyl sulfate concentrations using HPLC with UV detection.[5]

Sample Preparation:

-

To 100 µL of serum, add 200 µL of methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 280 nm.

Signaling Pathway and Experimental Workflows

Visualizing complex processes is essential for understanding the role of this compound in biological systems and the methods used for its analysis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of AhR by indoxyl sulfate can lead to the expression of various genes, contributing to its toxic effects.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantification of this compound in plasma using LC-MS/MS.

Experimental Workflow for HPLC-UV Analysis

This diagram outlines the general procedure for analyzing this compound in serum samples via HPLC-UV.

References

- 1. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highlighting Levels of Indoxyl Sulphate among Critically Ill Patients with Acute Nephrotoxicity; Correlations Between Indoxyl Sulphate Levels and Patients’ Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

The Discovery and Isolation of Indican: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Indican, a colorless, water-soluble glycoside, is a pivotal precursor to the historic blue dye, indigo. Its discovery and isolation from both plant and biological sources marked a significant milestone in the fields of organic chemistry and biochemistry. This technical guide provides a comprehensive overview of the historical context of indican's discovery, detailed methodologies for its extraction and isolation from botanical and urinary sources, and a summary of its key chemical and physical properties. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry, analysis, and biological significance of this important indole derivative.

Introduction

Indican exists in two primary forms: plant indican (1H-indol-3-yl β-D-glucopyranoside), found in various plant species, and urinary indican (indoxyl sulfate), a metabolite found in animals. Plant indican, the focus of early chemical investigations, is the direct precursor to indigotin, the primary component of indigo dye. The study of its isolation was driven by the immense economic importance of indigo as a textile dye. Urinary indican, on the other hand, emerged as a significant biomarker in clinical chemistry, with its levels in urine indicating aspects of protein metabolism and gut microbiome activity. This guide will delve into the scientific journey of identifying and purifying this molecule from these distinct sources.

Historical Timeline of Discovery and Isolation

The scientific pursuit of indican began in the mid-19th century, driven by the desire to understand the chemical principles behind the formation of indigo dye from plants.

Key Figures and Milestones:

-

Edward Schunck (c. 1855): The English chemist Edward Schunck is credited with the first successful isolation of indican from the woad plant (Isatis tinctoria) in the 1850s.[1] His meticulous work demonstrated that indican was an unstable compound and the precursor to indigo.[2] Schunck's research laid the foundational groundwork for understanding the chemistry of natural dyes.[2]

-

Felix Hoppe-Seyler (1863): A pioneer in physiological chemistry, Felix Hoppe-Seyler turned his attention to the presence of indigo-forming substances in mammalian urine. In a publication in Virchows Archiv in 1863, he reported on the constant presence of a compound he identified as indican in urine.[3] This discovery was crucial in linking gut microbial activity, specifically the breakdown of tryptophan, to metabolites excreted by the body.[4][5]

The work of these early pioneers established the existence of indican in both the plant and animal kingdoms, paving the way for more detailed structural elucidation and the development of sophisticated isolation and analytical techniques in the 20th and 21st centuries.

Chemical and Physical Properties of Indican

A thorough understanding of the physicochemical properties of indican is essential for its effective isolation and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₆ | [6] |

| Molar Mass | 295.291 g·mol⁻¹ | [6] |

| Appearance | Colorless solid | [6] |

| Melting Point | 178-180 °C (decomposes) | [6] |

| Solubility | Soluble in water | [6] |

| Indican Content in Indigofera tinctoria (fresh leaves) | 0.2% to 0.76% | [7] |

| Indican Content in Isatis tinctoria (dried leaves) | 0.2% to 0.9% (2-9 mg/g) | [8] |

| Optimal Urinary Indican Concentration | 0 - 131 µg/mg | |

| Elevated Urinary Indican (indicative of dysbiosis) | > 131 µg/mg |

Experimental Protocols

The isolation of indican differs significantly depending on the source material. The following sections provide detailed methodologies for its extraction and purification from both plant and urinary sources.

Isolation and Purification of Indican from Plant Sources (Indigofera tinctoria)

This protocol focuses on the isolation of pure indican, the precursor, rather than the production of indigo dye.

Step 1: Extraction

-

Harvesting: Harvest fresh, young leaves of Indigofera tinctoria, as they have a higher indican content.

-

Washing: Thoroughly wash the leaves with cold water to remove dirt and debris.

-

Homogenization: Homogenize the fresh leaves in a blender with cold distilled water (1:10 w/v). The cold temperature helps to minimize enzymatic hydrolysis of indican.

-

Filtration: Filter the homogenate through several layers of cheesecloth to remove solid plant material.

-

Centrifugation: Centrifuge the filtrate at 5,000 x g for 15 minutes at 4°C to pellet any remaining fine particles.

-

Supernatant Collection: Carefully decant and collect the clear supernatant, which contains the crude indican extract.

Step 2: Purification

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by distilled water.

-

Load the crude indican extract onto the cartridge.

-

Wash the cartridge with distilled water to remove highly polar impurities.

-

Elute the indican with a step gradient of methanol in water (e.g., 20%, 40%, 60% methanol). Collect the fractions.

-

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the highest concentration of indican.

-

Column Chromatography:

-

Pool the indican-rich fractions and concentrate them under reduced pressure.

-

Further purify the concentrated extract using silica gel column chromatography.

-

Elute the column with a solvent system such as dichloromethane:hexane:methanol (e.g., 7:4:0.3 v/v/v), adjusting the polarity as needed based on TLC monitoring.[6]

-

-

Crystallization:

-

Combine the pure fractions from column chromatography and evaporate the solvent.

-

Dissolve the residue in a minimal amount of hot water or ethanol and allow it to cool slowly to promote crystallization of pure indican.

-

-

Drying: Collect the crystals by filtration and dry them in a desiccator over a drying agent.

Isolation and Quantification of Indican from Urine

This protocol details a method for the extraction and analysis of urinary indican (indoxyl sulfate) using HPLC.

Step 1: Sample Preparation

-

Urine Collection: Collect a first-morning mid-stream urine sample in a sterile container.

-

Centrifugation: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any sediment.

-

Dilution: Dilute the supernatant with an appropriate mobile phase or a suitable buffer to bring the indican concentration within the linear range of the HPLC detector.

Step 2: High-Performance Liquid Chromatography (HPLC) Analysis

-

HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV or fluorescence detector.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile in a phosphate buffer (pH adjusted to be acidic, e.g., pH 3.0).

-

Injection: Inject a known volume of the prepared urine sample onto the column.

-

Detection: Monitor the eluent at an appropriate wavelength (e.g., 280 nm for UV detection) to detect the indican peak.

-

Quantification: Create a standard curve using known concentrations of a pure indican (indoxyl sulfate) standard. Calculate the concentration of indican in the urine sample by comparing its peak area to the standard curve.

Visualization of Workflows and Pathways

General Workflow for Plant Indican Isolation

The following diagram illustrates the key stages in the isolation of indican from plant material.

Biosynthesis of Urinary Indican

This diagram outlines the metabolic pathway from dietary tryptophan to the formation and excretion of urinary indican.

Conclusion

The discovery and isolation of indican from both plant and animal sources have been instrumental in advancing our knowledge of natural product chemistry and metabolic pathways. The methodologies outlined in this guide, from the historical pioneering work to modern chromatographic techniques, provide a comprehensive framework for researchers. A thorough understanding of these protocols is crucial for the accurate quantification of indican, which has significant implications in fields ranging from sustainable dye production to clinical diagnostics and the study of the gut-brain axis. Further research into the enzymatic pathways of indican biosynthesis and degradation continues to open new avenues for biotechnological applications and a deeper understanding of human health and disease.

References

- 1. scispace.com [scispace.com]

- 2. The content of indigo precursors in Isatis tinctoria leaves--a comparative study of selected accessions and post-harvest treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Urine Indican: A Sensitive Test for Malabsorption - Dr Robert Brody [brodynd.com]

- 5. thaiscience.info [thaiscience.info]

- 6. The Critical Period of Production of the Secondary Metabolite Indican in (Indigofera tinctoria L.) on Light Intensity [arccjournals.com]

- 7. Isatis tinctoria · Electric Veg [electricveg.com]

- 8. Indican (Male) - Nutritional Organic Acids (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

Tryptophan Metabolism and Indoxyl Sulfate Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxyl sulfate, a gut-derived uremic toxin, has garnered significant attention in the scientific community due to its profound implications in the pathophysiology of chronic kidney disease (CKD) and its systemic toxicities. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of indoxyl sulfate from the essential amino acid tryptophan. It delves into the key enzymatic reactions, the role of the gut microbiota, and the subsequent hepatic metabolism. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental methodologies, and visual representations of the core biological processes to facilitate further research and the development of novel therapeutic strategies targeting this pathway.

Introduction

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins, neurotransmitters like serotonin, and other bioactive molecules.[1] A significant portion of dietary tryptophan is metabolized by the gut microbiota, leading to the production of various indolic compounds.[2] Among these, indole is of particular interest as it is the direct precursor to the uremic toxin indoxyl sulfate.[3][4]

The formation of indoxyl sulfate is a multi-step process involving both microbial and host enzymes. It begins in the colon with the conversion of tryptophan to indole by bacterial tryptophanase.[4] Indole is then absorbed into the bloodstream and transported to the liver, where it undergoes hydroxylation to form indoxyl, a reaction catalyzed by cytochrome P450 enzymes.[5][6] Finally, indoxyl is sulfonated by sulfotransferase enzymes to produce indoxyl sulfate.[7]

In healthy individuals, indoxyl sulfate is efficiently cleared by the kidneys. However, in patients with CKD, its renal clearance is impaired, leading to its accumulation in the systemic circulation.[3][8] Elevated levels of indoxyl sulfate are associated with the progression of CKD, cardiovascular disease, and other systemic toxicities, making the tryptophan-indoxyl sulfate pathway a critical target for therapeutic intervention.[5]

The Metabolic Pathway of Indoxyl Sulfate Formation

The synthesis of indoxyl sulfate is a collaborative effort between the gut microbiota and host metabolism, occurring in three main stages:

Stage 1: Microbial Conversion of Tryptophan to Indole

The initial and rate-limiting step in indoxyl sulfate formation is the conversion of dietary tryptophan to indole, pyruvate, and ammonia. This reaction is catalyzed by the enzyme tryptophanase, which is expressed by various gut bacteria, most notably Escherichia coli.[4]

Stage 2: Hepatic Hydroxylation of Indole to Indoxyl

Following its production in the colon, indole is absorbed across the intestinal epithelium and enters the portal circulation, from where it is transported to the liver.[5] In the hepatocytes, indole undergoes hydroxylation at the C3 position to form indoxyl (3-hydroxyindole). This reaction is primarily catalyzed by the cytochrome P450 monooxygenase CYP2E1, with some contribution from CYP2A6 and CYP2C19.[6][9]

Stage 3: Hepatic Sulfation of Indoxyl to Indoxyl Sulfate

The final step in the synthesis of indoxyl sulfate is the sulfation of indoxyl. This conjugation reaction is catalyzed by the cytosolic enzyme sulfotransferase 1A1 (SULT1A1), which transfers a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of indoxyl.[7] This reaction increases the water solubility of the molecule, facilitating its excretion.

Quantitative Data

The concentration of indoxyl sulfate in circulation is a key indicator of renal function and uremic toxin burden. The following tables summarize typical concentrations in healthy individuals and patients with varying stages of CKD, as well as the kinetic parameters of the key enzymes involved in its formation.

Table 1: Serum Indoxyl Sulfate Concentrations

| Population | Total Indoxyl Sulfate (mg/L) | Free Indoxyl Sulfate (mg/L) | Reference |

| Healthy Individuals | ≤0.05 – 3.02 | ≤0.05 | [3] |

| CKD Stage 1 | 1.03 | Not Reported | [3] |

| CKD Stage 3 | ~2.19 - 3.14 (µmol/L) | Not Reported | [10] |

| CKD Stage 4 | 4.74 | Not Reported | |

| CKD Stage 5 | 12.21 - 18.21 | Not Reported | [3] |

| Hemodialysis Patients | 47.32 (µg/mL) | Not Reported | [11] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Organism/Source | Km | Vmax | Reference |

| Tryptophanase | L-Tryptophan | Vibrio cholerae | 0.612 mM | Not directly reported | [4] |

| CYP2E1 | Indole | Rat Liver Microsomes | 0.85 mM | 1152 pmol/min/mg | [6] |

| SULT1A1*2 (recombinant) | Indoxyl | Human | 5.6 ± 1.8 µM | 1450 ± 190 pmol/min/mg | [7] |

| SULT1A1 (cytosol) | Indoxyl | Human Liver | 6.8 ± 0.9 µM | Not Reported | [7] |

| SULT1A1 (cytosol) | Indoxyl | Rat Liver | 3.2 ± 0.6 µM | Not Reported | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tryptophan metabolism and indoxyl sulfate formation.

Quantification of Indoxyl Sulfate

This protocol is adapted from validated methods for the quantification of indoxyl sulfate in human serum.[5][12]

Sample Preparation:

-

To 50 µL of serum, add 340 µL of methanol containing an internal standard (e.g., Indoxyl sulfate-d4).

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Indoxyl sulfate: m/z 212.0 -> 132.0

-

Indoxyl sulfate-d4 (IS): m/z 216.0 -> 136.0

-

This protocol is based on a validated HPLC method with fluorescence detection.[13][14]

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube for analysis.

Chromatographic Conditions:

-

Column: OSD-2 C18 Spherisorb column.

-

Mobile Phase: Isocratic elution with sodium acetate buffer (pH 4.5) and acetonitrile (10:90, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

Fluorescence Detection:

-

Excitation Wavelength: 280 nm.

-

Emission Wavelength: 340 nm.

In Vitro Model of Tryptophan Metabolism

A co-culture system of gut bacteria and liver cells can be used to model the complete pathway of indoxyl sulfate formation from tryptophan. While a standardized protocol is not universally established, the following provides a general framework based on existing co-culture methodologies.[15]

Cell Lines:

-

Intestinal Epithelial Cells: Caco-2 cells to model the intestinal barrier.

-

Hepatocytes: HepG2 cells to model hepatic metabolism.

-

Gut Bacteria: A tryptophanase-producing strain such as Escherichia coli.

Protocol Outline:

-

Culture Caco-2 cells on a permeable support (e.g., Transwell insert) until a confluent monolayer is formed, creating an apical and a basolateral chamber.

-

Culture HepG2 cells in a separate well.

-

Introduce a suspension of E. coli into the apical chamber of the Caco-2 culture.

-

Add tryptophan to the apical chamber.

-

After a defined incubation period, collect the medium from the basolateral chamber of the Caco-2 culture.

-

Transfer the collected medium to the well containing the HepG2 cells.

-

After a further incubation period, collect the medium from the HepG2 culture and analyze for the presence of indoxyl sulfate using LC-MS/MS or HPLC.

Animal Model of Chronic Kidney Disease (5/6 Nephrectomy)

The 5/6 nephrectomy model in rats or mice is a widely used surgical model to induce CKD and study the accumulation and effects of uremic toxins like indoxyl sulfate.[6]

Surgical Procedure (Two-Step):

-

Step 1: Anesthetize the animal. Make a flank incision to expose the left kidney. Ligate two of the three branches of the renal artery or perform surgical resection of the upper and lower poles of the kidney, effectively removing 2/3 of the kidney mass. Suture the incision.

-

Step 2 (one week later): Anesthetize the animal. Make a flank incision on the contralateral side to expose the right kidney. Perform a complete right nephrectomy by ligating the renal artery, vein, and ureter and removing the entire kidney. Suture the incision.

-

Allow the animals to recover. CKD develops progressively over several weeks, characterized by elevated serum creatinine, blood urea nitrogen (BUN), and indoxyl sulfate levels.

Assessment of Indoxyl Sulfate-Induced Oxidative Stress in Cell Culture

This protocol describes a method to assess the induction of reactive oxygen species (ROS) by indoxyl sulfate in renal tubular cells.

Cell Line:

-

A human proximal tubule epithelial cell line (e.g., HK-2).

Protocol:

-

Seed HK-2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of indoxyl sulfate (e.g., 100-1000 µM) for a specified time (e.g., 24 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate, DCFDA) according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways and Visualizations

Indoxyl sulfate exerts its toxic effects by activating various signaling pathways, leading to cellular dysfunction, inflammation, and fibrosis. The Aryl Hydrocarbon Receptor (AhR) has been identified as a key receptor for indoxyl sulfate.[10]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Upon binding to indoxyl sulfate, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription. Key downstream targets include genes involved in oxidative stress (e.g., NADPH oxidase) and inflammation (e.g., NF-κB).

Caption: Tryptophan metabolism to indoxyl sulfate and its cellular effects.

Experimental Workflow for Indoxyl Sulfate Quantification

The following diagram illustrates a typical workflow for the analysis of indoxyl sulfate in biological samples using LC-MS/MS.

Caption: Workflow for indoxyl sulfate quantification by LC-MS/MS.

Conclusion

The metabolic pathway from tryptophan to indoxyl sulfate represents a critical axis in the pathophysiology of chronic kidney disease and associated systemic toxicities. This technical guide has provided a detailed overview of this pathway, including quantitative data, experimental protocols, and visual representations of the key processes. A thorough understanding of the enzymatic steps, the role of the gut microbiota, and the downstream signaling events is paramount for the development of effective therapeutic strategies. Future research should focus on the development of potent and specific inhibitors of the key enzymes in this pathway, as well as on interventions that modulate the gut microbiota to reduce the production of indole. Such approaches hold great promise for mitigating the detrimental effects of indoxyl sulfate in patients with CKD and other related disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 9. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro inhibition of porcine cytochrome P450 by 17β -estradiol and 17α-estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro co-culture systems of hepatic and intestinal cells for cellular pharmacokinetic and pharmacodynamic studies of capecitabine against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. michaelis-menten enzyme kinetics: Topics by Science.gov [science.gov]

- 15. mdpi.com [mdpi.com]

The Intestinal Flora's Critical Role in Indoxyl Sulfate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoxyl sulfate is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to the progression of renal failure and cardiovascular complications. The production of this toxin is entirely dependent on the metabolic activity of the intestinal flora. This technical guide provides an in-depth exploration of the biochemical and microbial processes involved in the generation of indoxyl sulfate, details the analytical methods for its quantification, and outlines the key signaling pathways affected by its toxicity. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development aimed at mitigating the adverse effects of this gut-derived toxin.

The Biochemical Pathway of Indoxyl Sulfate Formation

The synthesis of indoxyl sulfate is a multi-step process that begins in the gut and concludes in the liver. Dietary proteins are the primary source of the essential amino acid L-tryptophan. A portion of this tryptophan escapes absorption in the small intestine and transits to the colon, where it becomes a substrate for the gut microbiota.

Step 1: Microbial Conversion of Tryptophan to Indole. In the colon, various bacterial species possessing the enzyme tryptophanase metabolize L-tryptophan into indole, pyruvate, and ammonia. This enzymatic conversion is the rate-limiting step in the production of indoxyl sulfate.

Step 2: Intestinal Absorption of Indole. The indole produced by the gut microbiota is absorbed across the intestinal epithelium into the portal circulation.

Step 3: Hepatic Metabolism to Indoxyl Sulfate. Upon reaching the liver, indole undergoes a two-step detoxification process. First, it is hydroxylated to indoxyl, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2E1. Subsequently, indoxyl is sulfonated by the sulfotransferase enzyme SULT1A1 to form indoxyl sulfate.[1]

Step 4: Renal Excretion. Under normal physiological conditions, indoxyl sulfate is efficiently cleared from the bloodstream and excreted in the urine. However, in patients with compromised renal function, its clearance is significantly reduced, leading to its accumulation in the serum.[2]

The Role of Intestinal Flora

The production of indole from tryptophan is exclusively a function of the gut microbiota. Several bacterial species are known to possess the tryptophanase enzyme and are thus capable of producing indole. In healthy individuals, there is a balance in the gut microbiome. However, in conditions such as CKD, dysbiosis can occur, leading to an overgrowth of indole-producing bacteria.

Key indole-producing bacteria include:

-

Escherichia coli

-

Bacteroides species

-

Clostridium species[3]

Studies have shown an altered gut microbiota composition in CKD patients, often characterized by an increase in the abundance of proteolytic bacteria, including those that produce indole.

Quantitative Data on Indoxyl Sulfate Levels

The accumulation of indoxyl sulfate is a hallmark of declining renal function. The following tables summarize representative data on serum indoxyl sulfate concentrations in different populations and the impact of various interventions.

Table 1: Serum Indoxyl Sulfate Levels in Healthy vs. CKD Patients

| Population | CKD Stage | Mean Serum Indoxyl Sulfate (mg/L) | Reference |

| Healthy Controls | N/A | ≤0.05 - 3.02 | [4] |